Gadolinium gallium trioxide

説明

Synthesis Analysis

The synthesis of Gadolinium Gallium Trioxide can be achieved through several methods, with the single-step low-temperature synthesis being notable for its efficiency. Mann, Laishram, and Malhan (2012) reported a solution combustion synthesis of single-phase GGG nanopowders at a low temperature of 500°C, using a fuel mixture approach with urea and glycine. This method directly leads to the formation of phase-pure cubic GGG without any subsequent calcination step, producing fine, well-dispersed nanometric particles with a uniform and close to spherical morphology (Mann, Laishram, & Malhan, 2012).

科学的研究の応用

MRI Contrast Enhancement

Gadolinium(III) complexes, including those involving gadolinium gallium trioxide, are widely used in clinical MRI to enhance contrast. These complexes function by selectively relaxing nearby water molecules, improving the sensitivity (relaxivity) of the contrast agents, thereby enabling the detection of molecular targets. Efforts to enhance these properties involve understanding and optimizing the molecular factors contributing to relaxivity, a subject of interest for researchers in lanthanide chemistry, biophysics, and molecular imaging (Caravan, 2006).

Electrochemical Properties in Nuclear Fuel Reprocessing

Studies have explored the electrochemical properties of gadolinium, a key rare earth element in spent nuclear fuel (SNF), in LiCl KCl eutectic and its interaction with liquid gallium electrodes. This research is significant for understanding the thermodynamic properties of gadolinium in the context of nuclear fuel reprocessing and waste management. The findings contribute to knowledge about the standard apparent potential of the Gd(III)/Gd couple and the activity coefficient of Gd in metal Ga, essential for efficient and safe nuclear fuel reprocessing techniques (Li et al., 2018).

Improvements in Optical and Scintillation Properties

Research indicates that gadolinium gallium aluminum garnet ceramics (GGAG:Ce) with partial substitution of gadolinium with yttrium can significantly improve optical and scintillation properties. These properties are pivotal for applications in medical imaging, high power WLEDs, and high-energy radiation detection. The study sheds light on the doping effects of Y3+ ions on the sintering of GGAG ceramics and how they influence the optical transmittance, micro-structure, and grain growth kinetics of the material (Zhang et al., 2017).

Magnetic Resonance Imaging and Drug Delivery System

Gadolinium-doped theranostic nanoparticles have been developed using Zn/Al-layered double hydroxide as the nanocarrier platform. This innovative approach combines therapeutic agents and MRI contrast agents in a single nanoparticle, showing promise in improved cancer treatment and diagnostics. The nanoparticles demonstrate low toxicity to human cell lines and improved toxicity on cancerous cell lines, indicating potential for dual diagnostic and therapeutic features (Usman et al., 2017).

Applications in Power Electronics and Optoelectronics

Gallium oxide (Ga2O3), with an ultrawide-bandgap, is highly relevant in fields such as power electronics (transistors, diodes), optoelectronics (phosphors, electroluminescent devices, photodetectors), memory devices, sensing systems, and more. This material's unique physical properties and its different polymorphs, especially β-Ga2O3, make it suitable for a wide range of applications. The review emphasizes Ga2O3's potential and the need for continued development to fully exploit its properties (Guo et al., 2019).

作用機序

Target of Action

Gadolinium gallium trioxide, also known as Gadolinium gallium garnet (GGG), is a synthetic crystalline material . It primarily targets the magneto-optical films and is used as a substrate material for these films . It also finds use in jewelry as a diamond simulant .

Mode of Action

The interaction of GGG with its targets is primarily through its excellent mechanical, thermal, and optical properties . For instance, in the case of magneto-optical films, GGG provides a stable and high-quality substrate that allows for the growth and performance of these films . The cubic lattice structure, density, and hardness of GGG play a crucial role in its interaction with its targets .

Biochemical Pathways

It’s worth noting that gadolinium-based contrast agents (gbcas), which contain gadolinium, have been associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs .

Pharmacokinetics

In the context of its use, ggg exhibits high thermal conductivity, a high melting point, and is typically insoluble in water .

Result of Action

The primary result of GGG’s action is the enhancement of the performance of magneto-optical films. It provides a high-quality substrate that allows for the growth and performance of these films . In addition, GGG’s hardness and density make it suitable for use as a diamond simulant in jewelry .

Action Environment

The action, efficacy, and stability of GGG can be influenced by environmental factors such as temperature and pressure. For instance, the phase change from cubic to monoclinic structure in GGG takes place at 1200 °C . Furthermore, the addition of Gd2O3 particles to the pure aluminum anode has been shown to improve its corrosion resistance, making the discharge stable and uniform, which is more suitable as an anode material for aluminum-air batteries .

特性

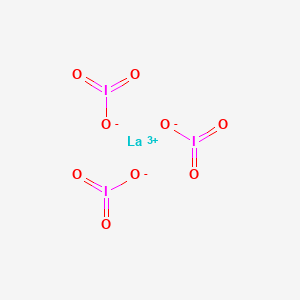

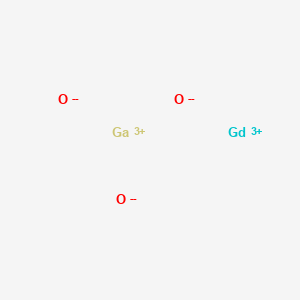

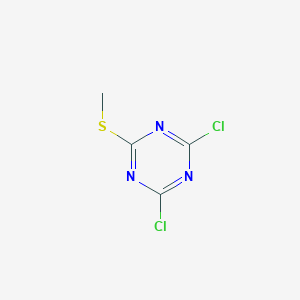

IUPAC Name |

gallium;gadolinium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.Gd.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDRQAVGXHVGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ga+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaGdO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923503 | |

| Record name | Gadolinium gallium oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12024-36-1, 12063-81-9 | |

| Record name | Gadolinium gallium oxide (Gd3Ga5O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium gallium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium gallium oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium gallium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)

![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)